molecular formula C15H15ClN2O4 B6700900 Ethyl 2-(4-chlorophenyl)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]acetate

Ethyl 2-(4-chlorophenyl)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]acetate

Cat. No.: B6700900
M. Wt: 322.74 g/mol
InChI Key: NBRABHXRFNJYOT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenyl)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]acetate is a synthetic organic compound that belongs to the class of esters This compound is characterized by the presence of a chlorophenyl group, an oxazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chlorophenyl)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]acetate typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the oxazole ring.

    Esterification: The final step involves the esterification of the intermediate compound to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorophenyl)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the conversion of the ester group to a carboxylic acid.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenyl)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]acetate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(4-chlorophenyl)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]acetate can be compared with other similar compounds such as:

    Ethyl 2-(4-bromophenyl)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]acetate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 2-(4-chlorophenyl)-2-[(5-methyl-1,2-thiazole-3-carbonyl)amino]acetate: Similar structure but with a thiazole ring instead of an oxazole ring.

These comparisons highlight the unique features of this compound, such as its specific functional groups and potential reactivity.

Properties

IUPAC Name

ethyl 2-(4-chlorophenyl)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4/c1-3-21-15(20)13(10-4-6-11(16)7-5-10)17-14(19)12-8-9(2)22-18-12/h4-8,13H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRABHXRFNJYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)Cl)NC(=O)C2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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